molecular formula C6H9ClF3NO2S B13299604 (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Cat. No.: B13299604
M. Wt: 251.66 g/mol
InChI Key: ZUCVSILJXILSOY-YFKPBYRVSA-N
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Description

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride: is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride typically involves the reaction of piperidine derivatives with trifluoromethylating agents and sulfonyl chlorides. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group, followed by the reaction with sulfonyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic applications to introduce trifluoromethyl and sulfonyl groups into target molecules .

Comparison with Similar Compounds

  • (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl fluoride
  • (3S)-3-(Trifluoromethyl)piperidine-1-sulfonamide
  • (3S)-3-(Trifluoromethyl)piperidine-1-sulfonate esters

Uniqueness: Compared to similar compounds, (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity and versatility in synthetic applications. The presence of the trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H9ClF3NO2S

Molecular Weight

251.66 g/mol

IUPAC Name

(3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m0/s1

InChI Key

ZUCVSILJXILSOY-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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